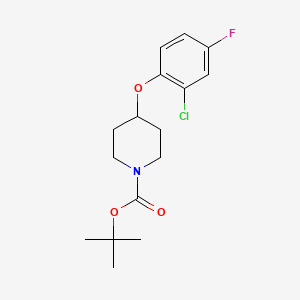

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWZDFQEZBGBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the piperidine ring.

Substitution with Chlorine and Fluorine: The chlorine and fluorine atoms are introduced through halogenation reactions, using reagents such as thionyl chloride and fluorinating agents.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the phenoxy group is oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the carbonyl group in the ester to an alcohol, or reduce halogen atoms to hydrogen.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the halogen atoms or the ester group are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide under basic conditions, or halogenating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxides of the piperidine ring or phenoxy group.

Reduction: Formation of alcohols or dehalogenated products.

Substitution: Formation of new functionalized derivatives with different substituents.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo further chemical transformations makes it valuable for creating various pharmaceutical compounds and materials.

Reactivity and Modifications

- The presence of the tert-butyl ester group allows for straightforward modifications, facilitating the introduction of other functional groups. This versatility is crucial for developing new compounds with tailored properties.

Biological Research

Potential Biological Activities

- Research has indicated that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. These properties are essential for understanding its role in biochemical pathways and potential therapeutic effects.

Mechanism of Action

- The compound may interact with specific molecular targets, such as enzymes involved in inflammation or cancer progression. By modulating these targets, it could potentially lead to anti-inflammatory or anticancer effects, making it a candidate for further pharmacological studies.

Medicinal Chemistry

Therapeutic Applications

- Investigations into the therapeutic effects of this compound have shown promise in areas such as pain management and cancer treatment. The compound's ability to influence receptor signaling pathways could provide new avenues for drug development aimed at treating various conditions.

Case Studies

Industrial Applications

Material Science

- Beyond its medicinal applications, this compound can be utilized in the development of new materials, including polymers and coatings. Its unique chemical properties allow for innovations in material design that could enhance performance in various industrial applications.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, or modulate receptor signaling pathways to produce analgesic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenation Patterns

Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) Structure: Features a 4-bromobenzyloxy group instead of 2-chloro-4-fluorophenoxy. Key Differences: Bromine (Br) at the para position vs. chlorine (Cl) and fluorine (F) at ortho and para positions. Synthesis: Prepared via nucleophilic substitution, similar to the target compound, but with 4-bromobenzyl bromide as the electrophile .

Key Differences: The absence of an oxygen bridge reduces electron-withdrawing effects and flexibility. The single chlorine substituent simplifies synthesis but may reduce metabolic stability compared to the target’s dihalogenated phenoxy group .

Functional Group Modifications

Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) Structure: 4-chlorobenzoyl (carbonyl-linked) group at the 4-position.

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Structure: Trifluoromethylphenyl group attached to a partially unsaturated dihydropyridine ring. Key Differences: The CF₃ group is highly electronegative and lipophilic, while the unsaturated ring introduces conformational rigidity. This contrasts with the target’s fully saturated piperidine and mixed halogenated phenoxy group .

Physicochemical Properties

Notes:

- The target compound’s dihalogenated phenoxy group likely increases its LogP compared to analogs with single halogens (e.g., 4-chlorophenyl).

- Polar substituents (e.g., carbonyl in compound 10) reduce LogP, impacting bioavailability .

Actividad Biológica

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate is a synthetic compound with significant biological activity, particularly in the context of pharmacological applications. This article reviews its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic implications.

- Chemical Formula : CHClFNO

- Molecular Weight : 331.8 g/mol

- CAS Number : 1227688-65-4

Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a dopamine receptor modulator.

Dopamine Receptor Modulation

Research indicates that compounds similar to this compound can act as selective agonists for dopamine receptors, particularly the D3 receptor. For example, studies on related compounds have shown that they can promote β-arrestin translocation and G protein activation, which are critical pathways in neurotransmission and neuroprotection .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its potency and selectivity towards specific biological targets.

Case Studies

Several studies have explored the effects of this compound on cellular models:

- Neuroprotection Studies : In vitro studies demonstrated that this compound could protect dopaminergic neurons from degeneration, suggesting its potential role in treating neurodegenerative disorders .

- Pharmacokinetics : Research on related compounds indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Research Findings

Recent findings have underscored the importance of fluorinated compounds in enhancing biological activity. The incorporation of fluorine atoms has been shown to improve metabolic stability and receptor binding affinity. For instance, a study highlighted that fluorinated analogs exhibited significantly higher potency compared to their non-fluorinated counterparts .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory and Hand Protection : Use NIOSH-approved respirators and nitrile gloves to prevent inhalation or dermal exposure .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.

- Waste Management : Segregate waste and collaborate with certified biohazard disposal services to ensure compliance with environmental regulations .

- Emergency Measures : Immediate eye rinsing (15+ minutes) and skin decontamination with soap/water are mandatory upon exposure .

Q. What is the standard synthetic route for this compound?

- Methodological Answer :

- Step 1 : Protect the piperidine nitrogen using Boc anhydride under basic conditions (e.g., NaHCO₃) .

- Step 2 : Couple the Boc-protected piperidine with 2-chloro-4-fluorophenol via nucleophilic aromatic substitution (SNAr) using K₂CO₃ as a base in DMF .

- Step 3 : Deprotect the Boc group using TFA or HCl/dioxane to yield the final compound .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance SNAr efficiency in polar aprotic solvents .

- Temperature Control : Optimize reaction temperature (e.g., 80–100°C) to balance reaction rate and byproduct formation .

- Substrate Ratios : Adjust stoichiometry of 2-chloro-4-fluorophenol (1.2–1.5 equivalents) to drive the reaction to completion .

- Table 1 : Yield Optimization Under Varied Conditions

| Condition | Yield (%) | Reference |

|---|---|---|

| K₂CO₃, DMF, 80°C | 72 | |

| TBAB, K₂CO₃, DMF, 100°C | 89 | |

| NaH, THF, RT | 65 |

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Data Refinement : Use SHELXL for least-squares refinement, accounting for disorder in the tert-butyl or phenoxy groups .

- Twinning Analysis : Apply TWINABS to detect and correct for twinning in crystals, particularly if Rint > 0.05 .

- Validation Tools : Cross-validate with PLATON to check for missed symmetry or hydrogen bonding anomalies .

Q. How can researchers analyze the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified halogens (e.g., Br instead of Cl) or substituents on the phenoxy ring .

- Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to identify inhibitory activity .

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins, focusing on piperidine-phenoxy interactions .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound be addressed?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals, particularly for piperidine protons .

- Comparative Analysis : Cross-reference with published spectra of structurally similar Boc-piperidine derivatives .

Safety and Compliance

Q. What are the environmental hazards associated with this compound, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.